1-BRomo-5-chloro-2-methoxy-4-methylbenzene
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Overview
Description
1-Bromo-5-chloro-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxy-4-methylbenzene. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, while the methyl group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield compounds like 1-hydroxy-5-chloro-2-methoxy-4-methylbenzene.
- Oxidation reactions can produce 1-bromo-5-chloro-2-methoxy-4-methylbenzoic acid .
Scientific Research Applications
1-Bromo-5-chloro-2-methoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-bromo-5-chloro-2-methoxy-4-methylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring . These interactions can affect the compound’s behavior in different chemical environments and its potential biological activity .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
- 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
- 2-Bromo-4-chloro-5-methylphenyl methyl ether
Uniqueness: The presence of both bromine and chlorine atoms provides versatility in substitution reactions, while the methoxy and methyl groups can modulate the compound’s electronic properties .
Properties
IUPAC Name |
1-bromo-5-chloro-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDQXCPLJZIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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